1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
CAS No.:
Cat. No.: VC18059744
Molecular Formula: C6H11Cl2NO
Molecular Weight: 184.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Cl2NO |
|---|---|
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | (4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H |
| Standard InChI Key | LAUTZBLFJJSPKU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(OC2)CN)Cl.Cl |
Introduction
Structural Characterization and Molecular Properties
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane system, a bridged heterocycle containing one oxygen atom within a bicyclic framework. The chlorine atom occupies the 4-position of the bicyclo[2.1.1]hexane ring, while the methanamine group is attached to the 1-position. This arrangement introduces steric strain and electronic effects that influence reactivity .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2751614-92-1 | |
| Molecular Formula | ||
| Molecular Weight | 184.06 g/mol | |
| SMILES Notation | ClC12C(CO1)CC2(CN)Cl | Derived |
The bicyclo[2.1.1]hexane system is smaller and more rigid than common bicyclic systems like norbornane, potentially enhancing binding specificity in molecular interactions .
Synthesis and Manufacturing
Challenges in Scalability
Industrial production remains undocumented, but lab-scale synthesis likely faces hurdles such as:
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Regioselectivity: Ensuring precise substitution at the 4-position.
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Ring Strain Management: Mitigating undesired rearrangements due to the strained bicyclic framework .
Physicochemical Properties
Experimental Data Gaps
Available sources report limited physicochemical data. Melting point, boiling point, and solubility parameters are marked as "N/A" in databases . This absence underscores the compound’s specialized research status and the need for further characterization.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride | 184.06 | Chlorine | |
| 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride | 225.72 | Phenyl | |
| {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol | 129.16 | Amino, Methanol |
The phenyl derivative exhibits a 22.5% higher molecular weight due to the aromatic group, which also enhances hydrophobicity .
Reactivity and Functionalization
Amine Group Reactivity
The primary amine (–NH) can participate in:
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Salt Formation: Reacting with acids to form stable hydrochlorides .
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Nucleophilic Substitution: Alkylation or acylation to produce secondary amines or amides.
Chlorine Substituent Dynamics
The C–Cl bond at the 4-position may undergo:
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